4-(Pyridin-2-yl)but-3-yn-1-ol

Vue d'ensemble

Description

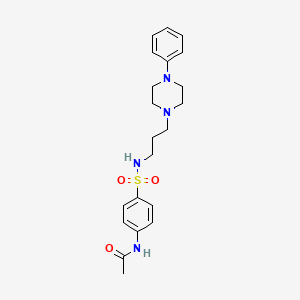

“4-(Pyridin-2-yl)but-3-yn-1-ol” is a chemical compound with the CAS Number: 395652-44-5 and a molecular weight of 147.18 . Its IUPAC name is 4-(2-pyridinyl)-3-butyn-1-ol . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “4-(Pyridin-2-yl)but-3-yn-1-ol” is 1S/C9H9NO/c11-8-4-2-6-9-5-1-3-7-10-9/h1,3,5,7,11H,4,8H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Chemical Reactions Analysis

While specific chemical reactions involving “4-(Pyridin-2-yl)but-3-yn-1-ol” are not available, it’s important to note that its structure suggests potential reactivity. For instance, the presence of the pyridinyl group and the but-3-yn-1-ol group could make it a participant in various organic reactions .Physical And Chemical Properties Analysis

“4-(Pyridin-2-yl)but-3-yn-1-ol” is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

-

Anti-tubercular agents

- Field: Medical Science

- Application: It’s used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

- Method: The exact method of application or experimental procedures is not specified in the source .

- Results: The compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

-

Anticancer Activity

- Field: Medical Science

- Application: It’s used in the design and synthesis of a new series of compounds with potential anticancer activity .

- Method: The exact method of application or experimental procedures is not specified in the source .

- Results: The inhibitory activities of the target compounds were evaluated .

-

Synthesis of alkynyl-substituted pyrazines and pyridines

- Field: Chemistry

- Application: It’s used in the synthesis of alkynyl-substituted pyrazines and pyridines .

- Method: The exact method of application or experimental procedures is not specified in the source .

- Results: The yield of 4-(Pyridin-3-yl)but-3-yn-2-ol was 5.17 g (78%). It’s a colorless liquid .

-

Synthesis of α,β-acetylenic aldehydes

-

Preparation of neuronal acetylcholine-gated ion channel agonists

-

Synthesis of naphthofurans

-

Synthesis of Telithromycin

-

Preparation of Pyrazine- and Pyridine-substituted Prop-2-yn-1-ols

- Field: Organic Chemistry

- Application: It’s used in the preparation of pyrazine- and pyridine-substituted prop-2-yn-1-ols .

- Method: The exact method of application or experimental procedures is not specified in the source .

- Results: The yield of 4-(Pyridin-3-yl)but-3-yn-2-ol was 5.17 g (78%). It’s a colorless liquid .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-pyridin-2-ylbut-3-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-8-4-2-6-9-5-1-3-7-10-9/h1,3,5,7,11H,4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJPBKGKJJFGPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C#CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-2-yl)but-3-yn-1-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(2-chloro-4-fluorophenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2823279.png)

![4-[[2-(3,4-Dihydro-1H-isochromen-5-yloxymethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2823284.png)

![2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B2823285.png)

![Tert-butyl (1S,2S,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2823289.png)

![4-Chloro-3-(4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B2823292.png)

![N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide](/img/structure/B2823296.png)